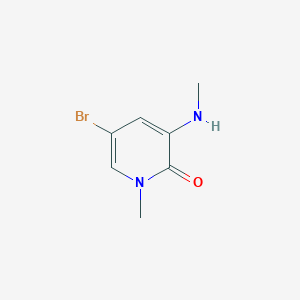
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one
Overview
Description
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a methylamino group at the 3-position of the pyridin-2(1H)-one ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-3-(methylamino)pyridin-2(1H)-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols, alkoxides), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Nitroso or nitro derivatives of the original compound.
Reduction Reactions: Amine or alcohol derivatives of the original compound.
Scientific Research Applications
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the bromine atom and the methylamino group can influence the compound’s binding affinity and specificity for its target, leading to the desired biological activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 5-position and a bromine atom at the 3-position.
2-bromo-4-(trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 4-position and a bromine atom at the 2-position.
4-chloro-3-nitropyridine: A pyridine derivative with a nitro group at the 3-position and a chlorine atom at the 4-position.
Uniqueness
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methylamino group on the pyridine ring can provide distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-1-methyl-3-(methylamino)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-9-6-3-5(8)4-10(2)7(6)11/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHYLJHPZZVPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CN(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

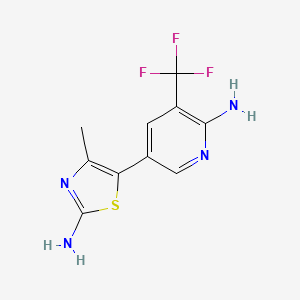
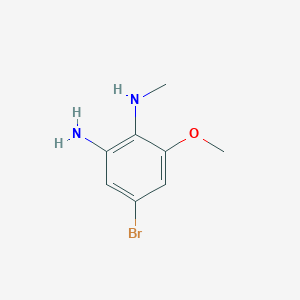


![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)
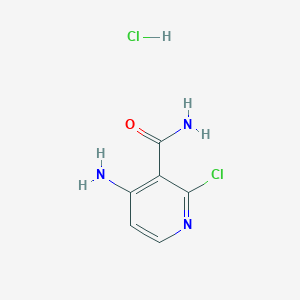

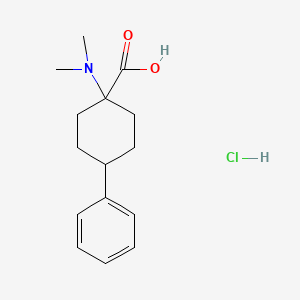
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
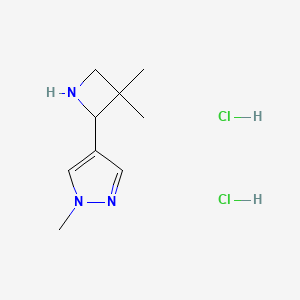
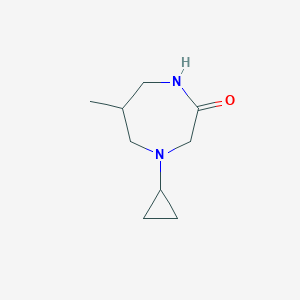
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
